1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The presence of a bromine atom on the pyridine ring indicates that it may be used in further reactions as a leaving group or to create other functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The bromopyridinyl group could potentially undergo nucleophilic substitution reactions, and the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated methods for synthesizing and characterizing derivatives of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid. For instance, studies have explored the synthesis of heterocyclic compounds by reacting cyclopropyl derivatives with arylhydrazines under the influence of a Brønsted acid, providing access to structurally diverse pyrazole derivatives (Xue et al., 2016). Additionally, the synthesis, spectroscopic characterization, and crystal structure of related compounds have been reported, offering insights into their molecular structure and potential applications in designing novel materials or as intermediates in organic synthesis (Anuradha et al., 2014).
Applications in Organic Light Emitting Devices (OLEDs)
Certain derivatives of this compound have been studied for their potential use in organic light-emitting devices (OLEDs). Research into the physical and chemical properties of these compounds has revealed their utility in tuning the emission color of OLEDs through the modification of ancillary ligands, demonstrating their role in the development of advanced materials for optoelectronic applications (Stagni et al., 2008).
Anticancer and Antimicrobial Applications
Several studies have explored the biological activities of pyrazole derivatives, including their potential as anticancer and antimicrobial agents. The synthesis of novel pyrazolopyrimidines and their evaluation as anticancer agents highlight the significance of these compounds in medicinal chemistry. These derivatives have been assessed for their ability to inhibit human cyclooxygenase, showcasing their potential in the development of new therapeutic agents (Carradori et al., 2012).
Catalysis and Chemical Transformations
The role of this compound derivatives in catalysis and chemical transformations has also been investigated. Research into the reactivity of 5-aminopyrazoles bearing a cyclopropyl group in palladium-catalyzed direct arylation processes demonstrates the utility of these compounds in facilitating regioselective chemical transformations, which is crucial for the synthesis of complex organic molecules (Sidhom et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-3-4-10(14-5-8)16-11(7-1-2-7)9(6-15-16)12(17)18/h3-7H,1-2H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTHVQCHQHFTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=NC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.